![molecular formula C26H29N5 B2517660 5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 899406-81-6](/img/structure/B2517660.png)
5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C26H29N5 and its molecular weight is 411.553. The purity is usually 95%.
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Scientific Research Applications
Alzheimer’s Disease (AD) Treatment
5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine: derivatives have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for AD treatment . AChEIs play a crucial role in managing AD symptoms by increasing acetylcholine levels in the brain. Among these derivatives, compound 6g demonstrated potent inhibitory activity against AChE, making it a potential lead compound for developing AD drugs.
Synthetic Chemistry and Medicinal Chemistry
The synthesis and modification of this compound offer exciting challenges for synthetic chemists. Exploring structure-activity relationships and optimizing its properties can contribute to medicinal chemistry advancements.
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinase 2 (CDK2) and Acetylcholinesterase (AChE) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in memory and cognition, and its inhibition is a common strategy in the treatment of Alzheimer’s disease .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It binds to the active sites of CDK2 and AChE, preventing them from performing their normal functions .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle regulation pathway, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells . The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cognitive functions .
Pharmacokinetics
The effectiveness of the compound against its targets suggests it has sufficient bioavailability to exert its effects .
Result of Action
The inhibition of CDK2 can lead to significant cytotoxic activities against certain cancer cell lines, such as MCF-7 and HCT-116 . The inhibition of AChE can potentially alleviate symptoms of Alzheimer’s disease by enhancing cognitive functions .
properties
IUPAC Name |
2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5/c1-19(2)23-18-24(30-16-14-29(15-17-30)22-12-8-5-9-13-22)31-26(27-23)25(20(3)28-31)21-10-6-4-7-11-21/h4-13,18-19H,14-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUVTRFQOXPVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.